2-Methyl-2,9-diazaspiro[5.5]undecan-1-one
CAS No.:
Cat. No.: VC17363914
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O |
|---|---|
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 2-methyl-2,9-diazaspiro[5.5]undecan-1-one |
| Standard InChI | InChI=1S/C10H18N2O/c1-12-8-2-3-10(9(12)13)4-6-11-7-5-10/h11H,2-8H2,1H3 |
| Standard InChI Key | VQRSFOFMLQRVSE-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC2(C1=O)CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound features a spirocyclic architecture where two piperidine rings share a single carbon atom (spiro carbon). The ketone group at position 1 and the methyl substituent at position 2 define its stereoelectronic profile. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O | |
| Molecular Weight | 182.26 g/mol | |
| SMILES Notation | CN1CCCC2(C1=O)CCNCC2 | |
| InChIKey | VQRSFOFMLQRVSE-UHFFFAOYSA-N |
The hydrochloride salt form (C₁₀H₁₉ClN₂O, MW 218.72 g/mol) is commonly utilized in pharmaceutical intermediates . X-ray crystallography data, though unavailable for this specific compound, suggests a rigid spirocyclic conformation that may enhance binding affinity to biological targets .
Spectral and Chromatographic Data
Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, highlight its polarity and potential interactions in mass spectrometry workflows:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 183.14918 | 144.8 |
| [M+Na]⁺ | 205.13112 | 155.1 |
| [M-H]⁻ | 181.13462 | 146.4 |
These values align with spirocyclic amines, which typically exhibit moderate CCS due to their compact geometry .
Synthesis and Industrial Production
Synthetic Routes
While detailed protocols for 2-methyl-2,9-diazaspiro[5.5]undecan-1-one are proprietary, general strategies for spirocyclic dipiperidines involve:
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Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the spiro center .
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Mannich Cyclization: Condensing amines and ketones under acidic conditions .
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Reductive Amination: Introducing the methyl group via formaldehyde and reducing agents .
Industrial-scale production by MolCore BioPharmatech achieves ≥97% purity under ISO-certified conditions, emphasizing controlled crystallization and chromatography .
Challenges in Optimization
Key hurdles include:
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Regioselectivity: Avoiding competing pathways that yield non-spiro byproducts.
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Stereochemical Control: Ensuring consistent configuration at the spiro carbon.
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Scalability: Transitioning from milligram to kilogram batches without compromising yield .
Biological Activity and Mechanistic Insights
Hypothesized Targets
Based on structural analogs, potential biological targets include:
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Acetyl-CoA Carboxylase (ACC): Spirocyclic dipiperidines inhibit ACC1/ACC2 (IC₅₀ ≈ 1–10 nM), critical enzymes in fatty acid synthesis .
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Neuropeptide Y Receptors: Antagonism of NPY Y₅ receptors may suppress appetite, suggesting anti-obesity applications .
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11β-Hydroxysteroid Dehydrogenase Type 1: Modulation of glucocorticoid metabolism could address metabolic syndrome .
Pharmacokinetic Predictions
Computational models suggest favorable properties:
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Lipophilic Efficiency (LipE): ~5.2, indicating balanced solubility and permeability.
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Human Liver Microsomal Stability: Half-life >60 minutes, suitable for oral administration .
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Blood-Brain Barrier Penetration: Moderate permeability (Papp ≈ 15 × 10⁻⁶ cm/s) .
Comparative Analysis with Related Compounds
1,9-Diazaspiro[5.5]undecan-2-one Derivatives
Pyrazole-fused variants (e.g., compound 1b) exhibit enhanced ACC inhibition (IC₅₀ = 1.0 nM) but suffer from metabolic instability . The methyl group in 2-methyl-2,9-diazaspiro[5.5]undecan-1-one may mitigate this by sterically shielding reactive sites.
Hydrochloride Salt vs. Free Base
The hydrochloride form improves aqueous solubility (≈50 mg/mL vs. 5 mg/mL for free base) without altering target affinity . This makes it preferable for formulation in injectables or oral suspensions.
Future Directions and Challenges
Unresolved Questions
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In Vivo Efficacy: No preclinical data exist for this specific compound.
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Toxicology Profile: Potential off-target effects on cytochrome P450 enzymes remain unstudied.
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Synthetic Accessibility: Cost-effective routes are needed for large-scale applications.
Strategic Recommendations
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Collaborative Screening: Partner with academic labs to test against ACC and NPY targets.
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Patent Landscape Analysis: Assess intellectual property barriers for commercial development.
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Formulation Studies: Explore nanocrystal or liposomal delivery systems to enhance bioavailability.
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